Ganglefene is classified as a cyclic ether due to its ring structure containing oxygen atoms. This classification is significant as it influences the compound's reactivity and interactions with biological systems.
The synthesis of Ganglefene can be achieved through several methods, including:
The synthesis often requires careful control of temperature and pressure, alongside the use of solvents that do not interfere with the reaction. For example, using polar aprotic solvents can enhance the yield by stabilizing intermediates during the reaction pathway.
Ganglefene possesses a distinctive molecular structure characterized by its cyclic ether framework. The general formula can be represented as , where and depend on the specific isomer being synthesized.
Molecular weight, density, and other physical constants are critical for understanding Ganglefene's behavior in various environments. For instance, its boiling point and solubility in water or organic solvents provide insights into its potential applications.
Ganglefene undergoes several key chemical reactions that are essential for its functionality in biological systems:
The rates and mechanisms of these reactions depend on factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reactions involving Ganglefene.
The mechanism of action for Ganglefene primarily involves its interaction with biological targets at the molecular level. It may act as an inhibitor or modulator of specific enzymes or receptors within cells.
Studies have shown that Ganglefene can influence metabolic pathways by altering enzyme activity or receptor binding affinity. Quantitative data from assays measuring these interactions help elucidate its potential therapeutic effects.
Ganglefene exhibits specific physical properties such as:
The chemical properties include reactivity with acids, bases, and other nucleophiles. Understanding these properties aids in predicting how Ganglefene will behave under various experimental conditions.
Ganglefene has potential applications in several scientific domains:
Ganglefene is systematically named 4-(diethylamino)-3-methylbutan-2-yl 4-isobutoxybenzoate, reflecting its ester-linked benzoic acid and amino alcohol substructures. Its molecular formula is C₂₀H₃₃NO₃, with a base molecular weight of 335.48 g/mol (hydrochloride salt: 371.94 g/mol) [1] [3] [5]. The structure comprises:
Table 1: Molecular Identity of Ganglefene
Property | Value |
---|---|
IUPAC Name | 4-(Diethylamino)-3-methylbutan-2-yl 4-(2-methylpropoxy)benzoate |
CAS Number (Base) | 299-61-6 |
CAS Number (HCl Salt) | 1510-29-8 |
Molecular Formula (Base) | C₂₀H₃₃NO₃ |
SMILES | CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(OCC(C)C)C=C1 |
InChIKey | GRALFSQRIBJAHX-UHFFFAOYSA-N |
UNII (HCl Salt) | FW5QT31LI6 |
Common synonyms include Gangleron, Ganglerone, and Oxycaine 12 [2] [7].
Ganglefene’s properties are defined by its hybrid polar/nonpolar structure:
Ganglefene emerged in the mid-20th century as a nicotinic cholinergic receptor antagonist (n-cholinoblocker). Initial studies focused on its coronary vasodilatory effects for angina pectoris management, demonstrating enhanced coronary blood flow in animal models [2] [4]. By the 1970s, research expanded to neuropharmacology, revealing:
Early synthesis routes were low-yield and technically challenging. Modern approaches use esterification under Schotten-Baumann conditions:
Table 2: Synthesis and Availability
Parameter | Detail |
---|---|
Key Intermediate | 4-Isobutoxybenzoic acid |
Minimum Scale | 1 gram (custom synthesis) |
Typical Purity | >98% (HPLC) |
Industrial Suppliers | Limited (e.g., Chemlyte Solutions Co.) |
Lead Time | 2–4 months (custom orders) |
Challenges persist in controlling stereoselectivity at chiral centers and scaling multi-step processes. Current suppliers offer gram-scale batches at >98% purity, though commercial availability remains restricted [1] [7].
Ganglefene’s primary mechanism involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs), though its polypharmacology remains incompletely characterized. Key research domains include:
Cardiovascular Applications
Neurological Effects
Table 3: Documented Pharmacological Actions
Action | Model | Observed Effect |
---|---|---|
Coronary Vasodilation | Angina models | ↑ Coronary blood flow; ↓ vascular resistance |
Nicotinic Receptor Blockade | In vitro | IC₅₀ ~1–10 μM (ganglionic nAChRs) |
Motor Function Modulation | Rodent injury | 40–50% faster recovery vs. controls |
Neurodevelopmental Influence | In utero rats | Altered mating behaviors in offspring |
Research Gaps
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7